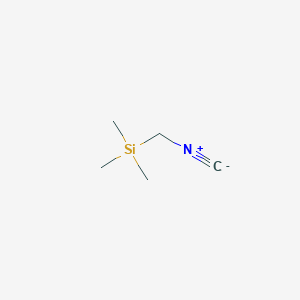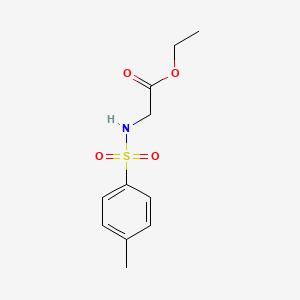
(Trimethylsilyl)methyl isocyanide
Overview
Description
(Trimethylsilyl)methyl isocyanide, also known as (isocyanomethyl)trimethylsilane, is an organosilicon compound with the molecular formula C5H11NSi. It is characterized by the presence of a trimethylsilyl group attached to a methyl isocyanide moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules through various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of (Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, are protic nucleophiles . Protic nucleophiles are molecules that have a hydrogen atom attached to a highly electronegative atom, making them capable of donating a proton.
Mode of Action
This compound interacts with its targets through a process of deprotection . This deprotection is especially effective with this compound and can be catalyzed under physiological conditions . The reaction involves an imine-tautomerization step, which is often rate-limiting. The unexpected cleavage of the si–c bond accelerates this step when this compound is involved .
Biochemical Pathways
The interaction of this compound with protic nucleophiles affects the biochemical pathways involving these molecules . The compound’s action results in the formation of insertion products when it reacts with certain complexes . This can have downstream effects on other biochemical reactions involving these products.
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 0803 g/mL at 25 °C . It has a boiling point of 52-53 °C/35 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of insertion products when it reacts with certain complexes . This can lead to changes in the biochemical pathways involving these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, serum albumin can catalyze the elimination of this compound under physiological conditions . This suggests that the compound’s action can be influenced by the presence of certain proteins in its environment.
Biochemical Analysis
Biochemical Properties
(Trimethylsilyl)methyl isocyanide plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with protic nucleophiles and form insertion products with (η2-formaldehyde)zirconocene complexes . Additionally, this compound is known to interact with serum albumin, catalyzing the elimination of tetrazylmethyl derivatives under physiological conditions . These interactions highlight the compound’s potential in facilitating bioorthogonal reactions and protecting group chemistry.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell function by catalyzing the removal of tetrazylmethyl protecting groups in cellular environments . This process is particularly effective in the presence of serum albumin, which accelerates the elimination under physiological conditions. The compound’s ability to facilitate bioorthogonal reactions in living organisms demonstrates its potential in studying biological processes and drug delivery applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s unique structure allows it to participate in bioorthogonal cycloaddition reactions with tetrazines, leading to the release of payloads from 3-isocyanopropyl groups . Additionally, the cleavage of the Si–C bond in this compound accelerates the imine-tautomerization step, which is often rate-limiting in these reactions . These molecular interactions underscore the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable at low temperatures, with a storage temperature of −20°C . Over time, this compound can undergo degradation, which may impact its long-term effects on cellular function. Studies have shown that the compound’s bioorthogonal reactions remain effective under physiological conditions, demonstrating its potential for long-term applications in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to facilitate bioorthogonal reactions without causing significant toxicity At higher dosages, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with essential metabolic enzymes. For example, isocyanides, including this compound, have been shown to covalently modify enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway . These interactions result in the inhibition of enzyme activity and subsequent effects on metabolic flux and metabolite levels. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing novel antibiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported and localized within specific cellular compartments . Additionally, this compound’s interactions with serum albumin facilitate its distribution and accumulation in target tissues . These properties highlight the compound’s potential for targeted drug delivery and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell This localization is crucial for its role in bioorthogonal reactions and enzyme interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (trimethylsilyl)methyl isocyanide typically involves the reaction of trimethylsilylmethyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group. The general reaction scheme is as follows:
(CH3)3SiCH2Cl+NaCN→(CH3)3SiCH2NC+NaCl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (Trimethylsilyl)methyl isocyanide undergoes a variety of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted isocyanides.
Addition Reactions: It can add to carbonyl compounds to form imines or amines.
Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides and acyl chlorides.
Carbonyl Compounds: Such as aldehydes and ketones.
Cycloaddition Partners: Such as azides and nitriles
Major Products:
Substituted Isocyanides: Formed through substitution reactions.
Imines and Amines: Formed through addition reactions with carbonyl compounds.
Heterocyclic Compounds: Formed through cycloaddition reactions
Scientific Research Applications
(Trimethylsilyl)methyl isocyanide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of novel therapeutic agents and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Trimethylsilyl cyanide: Similar in structure but contains a cyanide group instead of an isocyanide group.
Trimethylsilyl isothiocyanate: Contains an isothiocyanate group and exhibits different reactivity.
Tosylmethyl isocyanide: Another isocyanide compound with a tosyl group instead of a trimethylsilyl group
Uniqueness: (Trimethylsilyl)methyl isocyanide is unique due to the presence of the trimethylsilyl group, which imparts greater stability and reactivity compared to other isocyanides. This makes it particularly useful in organic synthesis, where it can be employed in a variety of reactions to form complex molecules .
Properties
IUPAC Name |
isocyanomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-6-5-7(2,3)4/h5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSTVZKPVGMQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332320 | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30718-17-3 | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Trimethylsilyl)methyl isocyanide interact with (η2-formaldehyde)zirconocene complex?
A1: this compound (CN−CH2SiMe3) reacts with the (η2-formaldehyde)zirconocene complex [(Cp2ZrOCH2)2] through an insertion reaction. [] The isocyanide inserts into the zirconium-carbon bond of the complex, resulting in the formation of a new (η1-iminoacyl)zirconocene complex. This complex features a doubly oxygen-bridged structure with the (trimethylsilyl)methyl group attached to the nitrogen of the iminoacyl ligand. []
Q2: What is the structural characterization of the reaction product between this compound and (η2-formaldehyde)zirconocene complex?
A2: The reaction between this compound and (η2-formaldehyde)zirconocene complex yields a specific insertion product: [Cp2ZrOCH2C(=NCH2SiMe3)]2. [] This product has been characterized by X-ray diffraction, confirming its doubly oxygen-bridged C2h-symmetric metallatricyclic structure. [] While the provided abstract doesn't detail the molecular formula or weight, it highlights the key structural features resulting from the insertion reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)







